molecular formula C6H7NO4S B1370752 Thiophen-3-amine oxalate CAS No. 861965-63-1

Thiophen-3-amine oxalate

Cat. No. B1370752
Key on ui cas rn: 861965-63-1
M. Wt: 189.19 g/mol
InChI Key: XBLAYFVCUPTTOI-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

A 200-mL, rb flask equipped with a magnetic stirbar and a reflux condenser was charged with 3-aminothiophene oxalate (6.9 g, 36 mmol) and triethoxymethane (61 ml, 365 mmol) under N2. After stirring for 15 min, 2,2-dimethyl-1,3-dioxane-4,6-dione (5.3 g, 36 mmol) was added in one portion to the light brown slurry, and the mixture was heated to 85 deg C. in an oil bath overnight. The next day, a dark precipitate had formed and the mixture was cooled to ambient temp. The mixture was then cooled in an ice bath and the mixture was vacuum filtered through paper. The brown-red solids were washed with MTBE, air dried, then dried under vacuum to yield 2,2-dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione (6.73 g, 73% yield).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C(O)=O.[NH2:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.C(OC(OCC)OCC)C.[CH3:23][C:24]1([CH3:32])[O:29][C:28](=[O:30])[CH2:27][C:26](=[O:31])[O:25]1>>[CH3:23][C:24]1([CH3:32])[O:29][C:28](=[O:30])[C:27](=[CH:1][NH:7][C:8]2[CH:12]=[CH:11][S:10][CH:9]=2)[C:26](=[O:31])[O:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.NC1=CSC=C1
Name
Quantity
61 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-mL, rb flask equipped with a magnetic stirbar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85 deg C
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The next day, a dark precipitate had formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered through paper
WASH
Type
WASH
Details
The brown-red solids were washed with MTBE, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CSC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.73 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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